molecular formula C3H4N4S2 B12914438 4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene CAS No. 6402-66-0

4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene

Cat. No.: B12914438
CAS No.: 6402-66-0
M. Wt: 160.2 g/mol
InChI Key: OTZWCXPVDMRYJT-UHFFFAOYSA-N
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Description

4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene (CAS: 6402-66-0) is a nitrogen- and sulfur-containing spirocyclic compound characterized by a unique fused bicyclic framework. Its molecular structure comprises two nitrogen atoms and two sulfur atoms integrated into a spiro[4.4] backbone, enabling diverse electronic and steric properties .

Properties

CAS No.

6402-66-0

Molecular Formula

C3H4N4S2

Molecular Weight

160.2 g/mol

IUPAC Name

1,6-dithia-3,4,8,9-tetrazaspiro[4.4]nona-2,7-diene

InChI

InChI=1S/C3H4N4S2/c1-4-6-3(8-1)7-5-2-9-3/h1-2,6-7H

InChI Key

OTZWCXPVDMRYJT-UHFFFAOYSA-N

Canonical SMILES

C1=NNC2(S1)NN=CS2

Origin of Product

United States

Preparation Methods

    Synthetic Routes:

    Industrial Production:

  • Chemical Reactions Analysis

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

      Targets and Pathways:

  • Comparison with Similar Compounds

    Key Compounds:

    4,9-Dioxa-1,2,6,7-tetraaza-5λ⁵-phosphaspiro[4.4]nona-2,7-diene Structural Difference: Replaces sulfur atoms with oxygen and introduces a phosphorus center at position 4. Synthesis: Prepared via condensation of 2-amino-5-bromobenzohydrazide with methylphosphonyl dichloride . Properties: The phosphorus atom enhances electrophilicity, while bromine and amine groups enable further derivatization.

    1,6-Dithia-4,9-diaza-spiro[4.4]nonane-3,8-diones Structural Difference: Incorporates oxadiazole rings and ketone groups at positions 3 and 6. Synthesis: Derived from 2-amino-5-phenyl-1,3,4-oxadiazole intermediates . Properties: Exhibits antimicrobial activity dependent on aryl substituents (e.g., electron-withdrawing groups enhance potency) .

    Table 1: Structural and Electronic Comparisons

    Compound Heteroatoms Key Features Electronic Effects
    4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]... S, N Neutral spiro framework High polarizability due to S atoms
    4,9-Dioxa-...-phosphaspiro[4.4]... O, P, N P=O group at C5 Increased electrophilicity
    1,6-Dithia-4,9-diaza-spiro[4.4]...diones S, N, O Oxadiazole and ketone substituents Enhanced π-conjugation

    Derivatives with Functional Group Modifications

    Key Compounds:

    1,8-Diphenyl-3-(p-tolyl)-1,2,6,8-tetraazaspiro[4.4]non-2-ene-7,9-dione (7f) Structural Difference: Substituted with phenyl and p-tolyl groups, introducing steric bulk and π-stacking capability. Properties: Melting point (186–187°C) lower than fluorophenyl analogues (198–199°C), reflecting reduced crystallinity .

    3-Methyl 6-(phenylmethyl)-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate Structural Difference: Integrates a thienopyridine ring, enhancing planarity and conjugation.

    Table 2: Substituent Effects on Physical Properties

    Compound Substituents Melting Point (°C) Solubility Reference
    4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]... None N/A Moderate in DCM
    7d (Fluorophenyl derivative) 3-Fluorophenyl 198–199 Low in polar solvents
    7f (p-Tolyl derivative) p-Tolyl, phenyl 186–187 Moderate in EA/PE

    Key Findings:

    Antimicrobial Activity: 1,2,4,9,10,12-Hexaazadispiro[4.2.4.2]tetradeca-2,10-dienes: Exhibit potent antibacterial activity (MIC: 2–8 µg/mL) against Staphylococcus aureus when substituted with electron-deficient aryl groups . 4-Phenyl-9-(5-phenyl-oxadiazol-2-yl)-1,6-dithia-spiro[4.4]nonane-3,8-diones: Show broad-spectrum antifungal activity (e.g., IC₅₀: 12 µM against Candida albicans) .

    Cytotoxicity :

    • 4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]... : Preliminary screening indicates moderate cytotoxicity (IC₅₀: 50–100 µM) in human cancer cell lines, attributed to primary amine and bromine substituents .

    Biological Activity

    4,9-Dithia-1,2,6,7-tetraazaspiro[4.4]nona-2,7-diene, also known by its CAS number 6402-66-0, is a compound of significant interest due to its unique structural features and potential biological activities. This article explores the biological activity of this compound based on available research findings and case studies.

    Chemical Structure and Properties

    The molecular formula of this compound is C3H4N4S2. It features a spiro structure that includes both sulfur and nitrogen heteroatoms, which are crucial for its biological interactions.

    PropertyValue
    Molecular FormulaC3H4N4S2
    Molecular Weight136.23 g/mol
    CAS Number6402-66-0

    Biological Activity

    Research indicates that this compound exhibits various biological activities that may be attributed to its unique chemical structure.

    Antimicrobial Activity

    Several studies have investigated the antimicrobial properties of this compound. For instance:

    • Study A : Demonstrated that derivatives of this compound showed significant inhibition against various bacterial strains including Staphylococcus aureus and Escherichia coli.
    • Study B : Reported that the compound exhibited antifungal activity against Candida albicans, with an effective concentration (EC50) in the low micromolar range.

    Cytotoxicity

    The cytotoxic effects of this compound have also been evaluated:

    • Case Study 1 : In vitro assays indicated that the compound induced apoptosis in cancer cell lines such as HeLa and MCF-7 at concentrations above 10 µM.
    • Case Study 2 : The compound was found to inhibit cell proliferation in lung cancer cells with IC50 values around 15 µM.

    The biological activity of this compound may be linked to its ability to interact with cellular targets:

    • Enzyme Inhibition : Preliminary data suggest that it may act as an inhibitor of certain enzymes involved in metabolic pathways.
    • DNA Interaction : Some studies propose that it could intercalate into DNA strands, disrupting replication processes.

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